molecular formula C12H17FN2 B7844117 N*1*-Cyclopropyl-N*1*-(2-fluoro-benzyl)-ethane-1,2-diamine

N*1*-Cyclopropyl-N*1*-(2-fluoro-benzyl)-ethane-1,2-diamine

Cat. No.: B7844117
M. Wt: 208.27 g/mol
InChI Key: ZIZSKJPHVBTJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine is an organic compound that features a cyclopropyl group, a 2-fluoro-benzyl group, and an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Cyclopropyl Group: Starting with a suitable cyclopropane precursor.

    Introduction of the 2-Fluoro-Benzyl Group: Using a benzylation reaction with a 2-fluoro-benzyl halide.

    Coupling with Ethane-1,2-Diamine: Through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-Cyclopropyl-N1

    Chemistry: As an intermediate in organic synthesis.

    Biology: Studying its interactions with biological molecules.

    Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for compounds like N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-Cyclopropyl-N1-(2-chloro-benzyl)-ethane-1,2-diamine
  • N1-Cyclopropyl-N1-(2-methyl-benzyl)-ethane-1,2-diamine

Uniqueness

N1-Cyclopropyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine is unique due to the presence of the 2-fluoro-benzyl group, which can impart different electronic and steric properties compared to other substituents. This can affect its reactivity and interactions with biological targets.

Properties

IUPAC Name

N'-cyclopropyl-N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-12-4-2-1-3-10(12)9-15(8-7-14)11-5-6-11/h1-4,11H,5-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZSKJPHVBTJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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